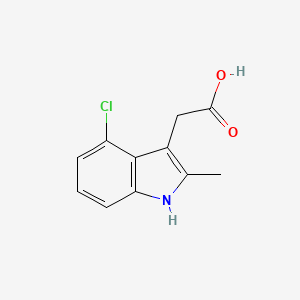

2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c1-6-7(5-10(14)15)11-8(12)3-2-4-9(11)13-6/h2-4,13H,5H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVYFYPAMPUDXFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC=C2Cl)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901272617 | |

| Record name | 4-Chloro-2-methyl-1H-indole-3-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901272617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6127-20-4 | |

| Record name | 4-Chloro-2-methyl-1H-indole-3-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6127-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-methyl-1H-indole-3-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901272617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid typically involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene . This reaction yields 2-(2-nitrophenyl)acrylate, which can then be further processed to obtain the desired indole derivative.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid can undergo various types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid serves as a precursor for synthesizing more complex indole derivatives. These derivatives have potential pharmaceutical applications, including the development of novel anti-inflammatory and anticancer agents. The compound's structure allows for modifications that can lead to enhanced biological activity and specificity.

Biology

In biological research, this compound is studied for its role as a plant growth regulator. As an analog of IAA, it influences various physiological processes in plants, such as:

- Root Development : Enhances root formation and biomass accumulation.

- Growth Promotion : Stimulates overall plant growth when applied to different species.

Medicine

The medicinal potential of this compound is notable, particularly concerning its:

-

Anti-inflammatory Properties : It has shown efficacy in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators. The mechanism involves blocking interleukin-2 (IL-2) signaling pathways crucial for T-cell activation.

Study Type Effect Observed In Vitro Significant reduction in inflammatory markers In Vivo Decreased edema in animal models -

Anticancer Potential : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

Cell Line IC50 (µM) A431 (human epidermoid carcinoma) <10 Jurkat (T-cell leukemia) <5

In Vitro Studies on Cancer Cell Lines

A study reported significant cytotoxicity against human cancer cell lines, particularly A431 cells. The mechanism was linked to apoptosis induction through caspase activation.

Inflammatory Disease Models

In animal models of inflammation, administration of this compound resulted in reduced edema and inflammatory markers, indicating its potential as an anti-inflammatory agent.

Plant Growth Experiments

Field trials demonstrated that this compound could enhance root development and biomass accumulation in crops, suggesting its utility in agricultural applications.

Structure-Activity Relationship (SAR)

The unique structural attributes of this compound contribute to its biological properties. The chlorine substitution at the 4th position is critical for its interaction with biological targets compared to other indole derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Indole-3-acetic acid | Naturally occurring auxin | Regulates plant growth |

| 4-Chloroindole-3-acetic acid | Chlorine at para position | Different anti-inflammatory properties |

| 5-Bromoindole-3-acetic acid | Bromine substitution | Varies in anticancer activity |

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as a plant growth regulator by mimicking the action of natural auxins, which are hormones that regulate plant growth and development . In medicinal applications, it may interact with various cellular receptors and enzymes, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table highlights key structural differences and similarities among indole-3-acetic acid derivatives:

Key Observations :

- Substituent Position : The position of chloro and methyl groups significantly impacts bioactivity. For example, indomethacin’s 4-chlorobenzoyl and methoxy groups enhance COX-2 inhibition , whereas the target compound’s simpler structure (4-Cl, 2-CH₃) lacks documented COX-2 activity.

- Functional Group Modifications : Esters (e.g., ethyl or methyl esters in and ) exhibit altered pharmacokinetics compared to free acids. For instance, methyl 2-(4-chloro-1H-indol-3-yl)acetate (CAS: 19077-78-2) is a prodrug form .

- Molecular Weight : Larger substituents (e.g., benzoyl in indomethacin) increase molecular weight and may affect solubility and bioavailability.

Biological Activity

2-(4-Chloro-2-methyl-1H-indol-3-yl)acetic acid is a compound belonging to the indole family, characterized by its unique structure that includes a chloro substituent and a methyl group on the indole ring. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and agricultural applications.

- Chemical Formula : C₁₁H₁₀ClN₁O₂

- Molecular Weight : 223.66 g/mol

The presence of the chlorine atom and the methyl group enhances its biological activity and reactivity, making it a compound of interest for various applications.

Indole derivatives, including this compound, have been shown to interact with multiple biological targets, influencing various biochemical pathways. The mechanism involves:

- Binding Affinity : High affinity for several receptors, modulating their functions.

- Biochemical Pathways : Influences pathways related to cell growth, apoptosis, and inflammation.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

- Anticancer Properties :

- Anti-inflammatory Effects :

- Plant Growth Regulation :

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the indole structure can enhance or diminish its efficacy against specific biological targets.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-chloro-2-methyl-1H-indol-3-yl)acetic acid, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves condensation reactions of substituted indole precursors with acetic acid derivatives. For example, refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with sodium acetate in acetic acid under controlled conditions (3–5 hours) can yield crystalline products. Optimization of molar ratios (e.g., 1.1 equivalents of aldehyde to 1.0 equivalent of amine) and purification via recrystallization (DMF/acetic acid) are critical for achieving >95% purity . Contamination risks arise from incomplete washing steps or residual solvents, necessitating HPLC validation .

Q. How can spectroscopic techniques (FT-IR, NMR) be employed to confirm the structural integrity of this compound?

- Methodological Answer :

- FT-IR : Key vibrational bands include N–H stretching (~3400 cm⁻¹ for indole NH), C=O stretching (~1700 cm⁻¹ for the acetic acid moiety), and C–Cl vibrations (~750 cm⁻¹) .

- ¹H NMR : Diagnostic signals include the indole NH proton (δ 10.5–12.0 ppm), methyl groups (δ 2.1–2.5 ppm for CH₃ in indole and acetic acid), and aromatic protons (δ 6.8–7.5 ppm). ¹³C NMR confirms the carbonyl carbon (δ ~170 ppm) and quaternary carbons in the indole ring .

- Mass Spectrometry : High-resolution ESI-MS can validate the molecular ion peak (e.g., [M+H]⁺ at m/z 238.05) and fragmentation patterns .

Advanced Research Questions

Q. What computational strategies are effective for modeling the electronic properties and reaction pathways of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level is widely used to calculate molecular geometry, frontier orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces. These models predict reactivity sites, such as electrophilic substitution at the indole C4 position due to electron density distribution. Reaction path searches using quantum chemical calculations (e.g., ICReDD’s workflow) can simulate intermediates and transition states, reducing experimental trial-and-error .

Q. How can researchers resolve contradictions between experimental and computational data regarding tautomeric stability?

- Methodological Answer : Discrepancies often arise from solvent effects or incomplete basis sets in simulations. For example, the keto-enol tautomerism of the acetic acid moiety may favor the keto form in polar solvents (validated by NMR), whereas gas-phase DFT calculations might predict enol dominance. Hybrid QM/MM (quantum mechanics/molecular mechanics) simulations incorporating solvent models (e.g., PCM) improve agreement. Experimental validation via variable-temperature NMR or X-ray crystallography is essential .

Q. What strategies optimize the regioselective functionalization of the indole ring for derivative synthesis?

- Methodological Answer : Chlorination at the C4 position (as in the parent compound) directs electrophilic substitution to C5 or C6. For example, Suzuki-Miyaura coupling with aryl boronic acids under palladium catalysis (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) introduces substituents at C7. Protecting the acetic acid group as a methyl ester prevents side reactions. LC-MS monitoring tracks intermediates, while TLC (silica, ethyl acetate/hexane) ensures reaction progress .

Analytical and Mechanistic Questions

Q. How do steric and electronic effects influence the compound’s biological activity in structure-activity relationship (SAR) studies?

- Methodological Answer : The 4-chloro group enhances lipophilicity (logP ~2.8), improving membrane permeability, while the methyl group at C2 induces steric hindrance, limiting interactions with flat binding pockets. SAR studies involve synthesizing analogs (e.g., replacing Cl with F or CH₃) and testing via enzyme inhibition assays (e.g., COX-2). Molecular docking (AutoDock Vina) identifies key residues (e.g., Arg120 in COX-2) for hydrogen bonding with the acetic acid group .

Q. What are the challenges in scaling up synthesis while maintaining purity, and how can they be mitigated?

- Methodological Answer : Scale-up risks include exothermic reactions during reflux and impurities from side products (e.g., dimerization at C3). Process optimization involves:

- Temperature Control : Gradual heating (<2°C/min) to avoid runaway reactions.

- Workup : Liquid-liquid extraction (ethyl acetate/water) followed by column chromatography (silica gel, 10% MeOH/CH₂Cl₂).

- Quality Control : In-line FTIR monitors reaction progress, while preparative HPLC isolates high-purity batches (>99%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.